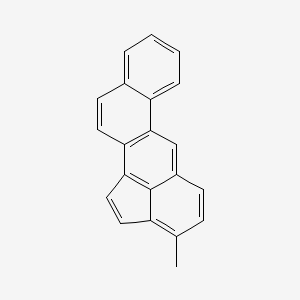

3-Methylcholanthrylene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylcholanthrylene, also known as this compound, is a useful research compound. Its molecular formula is C21H14 and its molecular weight is 266.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Carcinogenic Research

3-Methylcholanthrylene is extensively used in cancer research due to its ability to induce tumors in experimental models. It serves as a model compound for studying the mechanisms of carcinogenesis.

Case Study: Tumor Induction in Murine Models

A study demonstrated that the administration of this compound in murine models led to the development of fibrosarcomas. The study utilized a two-stage carcinogenesis model where a single subcutaneous dose of this compound was followed by treatment with TPA (12-O-tetradecanoylphorbol-13-acetate), resulting in an increased incidence and reduced latency of tumor formation .

Mechanistic Studies on Cell Proliferation and Differentiation

Research has shown that this compound interacts with the aryl hydrocarbon receptor (AhR), influencing cellular processes such as proliferation and differentiation.

Case Study: Effects on Osteoblasts

In vitro studies involving rat and mouse osteoblast-like cells revealed that exposure to this compound significantly inhibited cell proliferation and reduced alkaline phosphatase activity, which is crucial for bone mineralization. The expression of osteocalcin, a marker for osteoblastic differentiation, was also diminished . This indicates that this compound can disrupt normal bone cell function, providing insights into its broader biological effects.

Toxicological Studies

The compound's role in toxicology is critical, particularly in understanding its effects on cellular antioxidant systems.

Case Study: Oxidative Stress and GSH Biosynthesis

Chronic exposure to this compound has been shown to inhibit glutathione (GSH) biosynthesis in transformed liver cells. This reduction in GSH levels makes cells more susceptible to oxidative stress, highlighting the compound's dual role as a carcinogen and a disruptor of cellular redox balance .

Environmental Impact Studies

As a PAH, this compound is also studied for its environmental implications, particularly its uptake and metabolism in various tissues.

Data Table: Uptake and Metabolism in Organ Cultures

| Tissue Type | Maximum Uptake Time | Concentration Peak | Water-Soluble Derivatives Produced |

|---|---|---|---|

| Mouse Prostate | 18 hours | High | Yes |

| Rat Skin | 18 hours | Moderate | Yes |

| Mouse Lung | 18 hours | Moderate | Yes |

| Rat Skeletal Muscle | Not significant | Low | No |

This table summarizes findings from organ culture studies that assessed the uptake and metabolism of this compound across different tissues, revealing variations in how different organs process this carcinogen .

Pharmacological Research

While primarily known for its carcinogenic properties, some studies have explored the potential pharmacological applications of derivatives of this compound.

Case Study: Synthesis of Anticancer Compounds

Research has focused on synthesizing derivatives that may exhibit anticancer activity while minimizing toxicity. For instance, modifications to the chemical structure have led to compounds with improved selectivity against cancer cell lines .

化学反应分析

Metabolic Activation and DNA Adduct Formation

3-MC undergoes cytochrome P450 (CYP1A1/1A2)-mediated metabolism to form reactive intermediates ( ):

Metabolic Pathway:

-

Epoxidation : CYP enzymes convert 3-MC to epoxides (e.g., 1,2-epoxide).

-

Hydrolysis : Epoxides hydrolyze to dihydrodiols (e.g., 1,9,10-trihydroxy-9,10-dihydro-3-MC).

-

Secondary Epoxidation : Dihydrodiols form highly reactive bay-region diol-epoxides.

-

DNA Binding : The final diol-epoxide covalently binds to deoxyguanosine, forming mutagenic adducts ( ).

Experimental Data:

-

Human Bone Marrow Metabolism : Produces 1-hydroxy-3-MC, 1-keto-3-MC, and cholanthrene ( ).

-

Mutagenicity : 3-MC metabolites induce frameshift mutations in human epithelial cells ( ).

Enzyme Inhibition and Induction

3-MC modulates enzyme activity through aryl hydrocarbon receptor (AhR) binding ( ):

-

Consequence : Sustained CYP1A1 induction amplifies 3-MC bioactivation, while sEH induction promotes toxic metabolite accumulation ( ).

Reactivity with Oxidizing Agents

3-MC reacts vigorously with:

-

Ozone : Oxidizes aromatic rings, forming quinones and ketones ( ).

-

Chlorinating Agents : Produces chlorinated derivatives (e.g., polychlorinated PAHs) ( ).

-

Stability : Decomposes at >280°C, emitting acrid smoke and carbon monoxide ( ).

Impact on Cellular Redox Systems

Chronic 3-MC exposure disrupts glutathione (GSH) synthesis ( ):

| Parameter | CL2 Cells (Control) | 1MEA Cells (3-MC Exposed) |

|---|---|---|

| GSH concentration | 25.3 ± 1.2 nmol/mg | 12.1 ± 0.8 nmol/mg |

| γ-Glutamylcysteine ligase (GCL) activity | 100% | 42% |

| Cysteine availability | Moderate | High |

-

Mechanism : Downregulation of GCL reduces GSH synthesis, increasing oxidative stress susceptibility ( ).

Estrogen Receptor Antagonism

3-MC competitively binds estrogen receptors (ER), suppressing estrogen-mediated gene expression ( ):

属性

CAS 编号 |

3343-10-0 |

|---|---|

分子式 |

C21H14 |

分子量 |

266.3 g/mol |

IUPAC 名称 |

3-methylbenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H14/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-12H,1H3 |

InChI 键 |

HUIUEHNRLHPDBT-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

规范 SMILES |

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

Key on ui other cas no. |

3343-10-0 |

同义词 |

3-MCE 3-methylcholanthrylene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。